2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid

Overview

Description

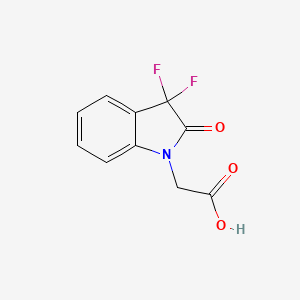

2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a difluoro group and an oxoindolin moiety. This compound is part of the indole derivatives family, which are known for their significant biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate indole derivative and difluoro reagents.

Oxidation Reaction: The indole derivative undergoes an oxidation reaction to introduce the oxo group.

Substitution Reaction: The difluoro group is introduced through a substitution reaction.

Acetylation: Finally, the compound is acetylated to form the acetic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The oxo group can be further oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the difluoro group.

Substitution: Substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown inhibitory activity against influenza A with IC50 values in the micromolar range. Additionally, some compounds derived from this acid have been reported to be several-fold more effective than established pro-apoptotic agents in inducing cancer cell death.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that fluorinated imines and hydrazones related to this compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria . These activities are comparable to standard antibiotics like ampicillin, highlighting the potential for developing new antimicrobial agents based on this structure .

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies illustrate the applications of this compound:

Potential Therapeutic Applications

The unique properties of this compound position it as a promising candidate for drug development:

- Cancer Treatment : Due to its cytotoxicity towards cancer cells and ability to inhibit key enzymes involved in tumor growth.

- Antibiotic Development : Its efficacy against resistant bacterial strains suggests it could be developed into new antibiotic therapies.

- Anti-inflammatory Drugs : The ability to inhibit cyclooxygenase enzymes indicates potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism by which 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid is unique due to its difluoro group and oxoindolin structure. Similar compounds include:

Indole-3-acetic acid: A naturally occurring plant hormone.

2-oxoindoline derivatives: Other derivatives of oxoindoline with different substituents.

These compounds share structural similarities but differ in their functional groups and biological activities.

Biological Activity

2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant findings from recent studies.

Chemical Structure

The compound belongs to the class of indole derivatives, which are known for their diverse biological activities. The presence of the difluoro group and the oxoindoline moiety contributes to its unique properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxoindoline compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium species. The structure-activity relationship suggests that modifications in the substituents can enhance antimicrobial potency .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against human cancer cell lines such as HeLa and A549. The IC50 values for these compounds were found to be in the micromolar range, indicating moderate potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 25 |

| Similar oxoindoline derivative | A549 | 17 |

Neuroprotective Effects

There is emerging evidence suggesting that oxoindoline derivatives can exert neuroprotective effects. These compounds may modulate neurotransmitter systems or possess antioxidant properties that protect neuronal cells from oxidative stress. However, specific data on this compound's neuroprotective effects remain limited and warrant further investigation .

Structure-Activity Relationship (SAR)

The SAR analysis of oxoindoline derivatives indicates that both the difluoro substitution and the acetic acid functional group play critical roles in enhancing biological activity. Variations in these groups can lead to significant changes in pharmacological profiles:

- Fluorine Substitution : The presence of fluorine atoms often increases lipophilicity and can enhance binding affinity to biological targets.

- Acetic Acid Moiety : This functional group may contribute to solubility and bioavailability, which are crucial for therapeutic efficacy.

Case Studies

Several case studies highlight the potential of oxoindoline derivatives in drug development:

- Antimycobacterial Activity : A study demonstrated that a related compound showed remarkable inhibitory activity against multiple Mycobacterium strains, emphasizing the therapeutic potential of this class of compounds .

- Cytotoxicity Evaluation : Another investigation assessed a series of oxoindoline derivatives for their cytotoxic effects on cancer cell lines, revealing a correlation between structural modifications and increased potency .

Properties

IUPAC Name |

2-(3,3-difluoro-2-oxoindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO3/c11-10(12)6-3-1-2-4-7(6)13(9(10)16)5-8(14)15/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIHEGXZOMSHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.